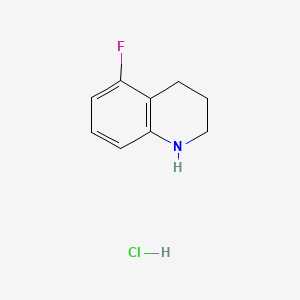

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXXGLHAINAAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2F)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697559 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-29-1 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Basic Physicochemical Properties of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of the core physicochemical properties of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1207176-29-1). The tetrahydroquinoline scaffold is a significant heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom can substantially modify key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide summarizes the available data for the 5-fluoro substituted hydrochloride salt and provides detailed, standardized protocols for the experimental determination of its fundamental basic properties.

Core Compound Properties

Quantitative experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the key available identifiers and computed properties for this compound. Researchers are advised to confirm these properties through experimental analysis.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1207176-29-1 | Multiple Suppliers |

| Molecular Formula | C₉H₁₁ClFN | --INVALID-LINK-- |

| Molecular Weight | 187.64 g/mol | --INVALID-LINK-- |

| Canonical SMILES | C1CC(NC2=CC=CC=C2F)C.Cl | - |

| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols for Physicochemical Characterization

Due to the lack of specific published experimental data for this compound, the following sections detail standardized laboratory protocols for determining the key basic properties.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[1] The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[1]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a digital Mel-Temp or a Thiele tube filled with a high-boiling point oil). The capillary should be positioned adjacent to the thermometer bulb or temperature sensor.

-

Initial Rapid Determination: An initial rapid heating (e.g., 10-20°C per minute) is performed to determine an approximate melting range.[2]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 20°C below the approximate melting point found in the previous step.[1] The heating rate is then slowed to 1-2°C per minute.[2]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[1]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a sealed vessel (e.g., a glass flask or vial) containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[3] The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vessel is agitated in a constant temperature water bath or shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium.[4] This can take several hours to days, and preliminary studies may be needed to determine the required equilibration time (e.g., testing at 24 and 48 hours).[5]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6][7] This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.[7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a hydrochloride salt of an amine, this value reflects the equilibrium between the protonated and neutral forms of the amine. Potentiometric titration is a highly reliable method for its determination.[8]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture like methanol/water or acetonitrile/water, to ensure complete dissolution.[9] The ionic strength of the solution is typically kept constant using a background electrolyte like KCl.[10]

-

Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature. A calibrated pH electrode is immersed in the solution, which is stirred continuously.[10]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[11] After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[8] Alternatively, the pKa can be calculated from the pH value at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

-

Replication: The titration should be performed multiple times (e.g., in triplicate) to ensure the reproducibility of the result.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the basic physicochemical properties of a novel chemical entity like this compound.

Biological Context and Signaling Pathways

Currently, there is no specific information in the reviewed literature that links this compound to a particular biological signaling pathway. However, the broader class of tetrahydroquinoline derivatives has been investigated for a wide range of biological activities, including anticancer and neuroprotective effects.[12][13] Some derivatives have been shown to act as inhibitors of enzymes such as DHFR, CDK2, and PI3K/AKT/mTOR pathway components.[13][14] Further research is required to determine if the 5-fluoro substitution confers any specific biological activity and to elucidate its mechanism of action.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride. Due to the limited availability of experimental data for this specific compound, this guide combines known factual information with predicted values for key properties. Detailed experimental protocols for determining these characteristics are provided to facilitate further research and verification. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the molecular properties that are critical for assessing its potential as a therapeutic agent.

Introduction

This compound is a fluorinated derivative of tetrahydroquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile. As a hydrochloride salt, the compound's solubility and formulation characteristics are also of prime importance. This guide aims to consolidate the available and predicted data on its core physicochemical attributes.

General Information

This section presents the fundamental molecular identifiers for this compound.

| Property | Value |

| IUPAC Name | 5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |

| CAS Number | 1207176-29-1 |

| Molecular Formula | C₉H₁₁ClFN |

| Molecular Weight | 187.65 g/mol |

| Canonical SMILES | C1CCNC2=C(C=CC=C2F)C1.Cl |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that many of these values are computationally predicted and await experimental verification.

| Property | Value (Predicted/Experimental) | Remarks |

| Melting Point | Predicted: 180-190 °C | As a hydrochloride salt of an amine, a relatively high melting point is expected. |

| Boiling Point | Predicted: ~250-260 °C (of free base) | The hydrochloride salt is expected to decompose at high temperatures rather than boil. |

| Solubility | Predicted: Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents. | The hydrochloride form significantly increases aqueous solubility compared to the free base. |

| pKa | Predicted: 4.5 - 5.5 | This predicted value is for the protonated amine, reflecting its acidic nature. |

| LogP | Predicted: 1.5 - 2.5 | This value indicates moderate lipophilicity. |

Spectral Data (Predicted)

The following tables present the predicted spectral data for this compound. These predictions are based on computational models and should be used as a guide for spectral interpretation.

¹H NMR Spectral Data (Predicted in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.2 - 7.4 | m | Aromatic protons |

| 6.9 - 7.1 | m | Aromatic protons |

| 3.3 - 3.5 | t | -CH₂- (adjacent to NH₂⁺) |

| 2.8 - 3.0 | t | -CH₂- (benzylic) |

| 2.0 - 2.2 | m | -CH₂- |

¹³C NMR Spectral Data (Predicted in D₂O)

| Chemical Shift (ppm) | Assignment |

| 155 - 160 (d, J_CF) | C-F |

| 135 - 140 | Quaternary aromatic carbons |

| 120 - 130 | Aromatic CH |

| 110 - 115 (d, J_CF) | Aromatic CH |

| 40 - 45 | -CH₂- (adjacent to NH₂⁺) |

| 25 - 30 | -CH₂- (benzylic) |

| 20 - 25 | -CH₂- |

FT-IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 2800-3200 | N-H stretch (of NH₂⁺) |

| 2850-3000 | C-H stretch (aliphatic) |

| 1600-1650 | C=C stretch (aromatic) |

| 1450-1550 | N-H bend |

| 1200-1300 | C-N stretch |

| 1100-1200 | C-F stretch |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

Solubility Determination

The solubility of the compound in various solvents can be determined by the equilibrium saturation method.

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Express the solubility in terms of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

Prepare a standard solution of the compound in water or a suitable co-solvent.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for structural elucidation and confirmation.

Procedure:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

Acquire the ¹H spectrum using a standard pulse program.

-

Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

This section provides diagrams to illustrate experimental workflows and logical relationships relevant to the characterization of this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Caption: Interrelationship of key physicochemical properties and their implications for drug development.

Conclusion

This technical guide has compiled the available and predicted physicochemical data for this compound. While there is a notable lack of experimentally determined values in the public domain, the provided predictions and detailed experimental protocols offer a solid foundation for future research. The characterization of these properties is a critical step in the evaluation of this compound for its potential applications in drug discovery and development. It is our hope that this guide will stimulate and facilitate further investigation into this promising chemical entity.

An In-depth Technical Guide to 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS Number: 1207176-29-1), a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and outlines general synthetic strategies. The potential applications of this compound as a building block in the development of novel therapeutics are also explored, providing a valuable resource for researchers in the pharmaceutical and life sciences industries.

Chemical Identity and Properties

This compound is a derivative of tetrahydroquinoline, featuring a fluorine atom at the 5-position of the aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of laboratory applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1207176-29-1 | [1][2] |

| Molecular Formula | C₉H₁₀FN·HCl | [1] |

| Molecular Weight | 187.64 g/mol | [1] |

| Purity | Typically ≥95% | [1][3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data

Detailed spectral data for this compound is not widely published. However, characteristic spectral features can be inferred from the analysis of the parent compound, 1,2,3,4-tetrahydroquinoline, and related fluorinated analogues.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The aliphatic protons of the tetrahydroquinoline ring system would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR would display distinct signals for the nine carbon atoms, with the carbon atom attached to the fluorine exhibiting a characteristic large coupling constant (¹J C-F).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀FN) at m/z 151.18, with fragmentation patterns characteristic of the tetrahydroquinoline scaffold.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching vibration.

Researchers are advised to acquire and interpret spectral data on their specific batch of the compound for accurate characterization.

Synthesis and Manufacturing

One plausible synthetic approach could involve the following conceptual workflow:

References

The Strategic Synthesis of Fluorinated Tetrahydroquinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, making it a valuable core for drug design. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives. Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides an in-depth overview of the core methodologies for the synthesis of fluorinated tetrahydroquinoline derivatives, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of fluorinated tetrahydroquinolines can be broadly categorized into two main approaches: strategies that utilize fluorinated starting materials and those that involve the introduction of fluorine onto a pre-existing tetrahydroquinoline or precursor scaffold. Key methodologies include domino reactions, tandem cyclizations, and various catalytic approaches.

Domino and Tandem Reactions

Domino and tandem reactions offer an efficient and atom-economical approach to constructing the tetrahydroquinoline core in a single pot, often from simple precursors. These reactions are particularly well-suited for the synthesis of complex molecules by minimizing intermediate purification steps.

One of the most powerful domino reactions for tetrahydroquinoline synthesis is the Povarov reaction , a formal [4+2] cycloaddition of an in-situ generated N-arylimine with an electron-rich alkene. When fluorinated anilines or benzaldehydes are employed, this reaction provides a straightforward entry to fluorinated tetrahydroquinolines.

Another significant tandem approach involves a base-promoted reaction of azaaryl methyl amines with 2-fluorostyrene derivatives. This method proceeds via a deprotonation of the benzylic C-H bond, addition to the styrene, and a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to furnish the tetrahydroquinoline ring system. This strategy is particularly effective due to the high utility of fluoride as a leaving group in SNAr reactions[1][2].

Catalytic Approaches

Metal-catalyzed and organocatalytic methods have been instrumental in the development of enantioselective syntheses of chiral fluorinated tetrahydroquinolines. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines represents an efficient method for accessing these scaffolds[3]. Chiral phosphoric acids have also been successfully employed as catalysts in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction[3].

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize quantitative data from various synthetic approaches to fluorinated tetrahydroquinoline derivatives, providing a comparative overview of their efficiencies.

Table 1: Domino and Tandem Reactions for the Synthesis of Fluorinated Tetrahydroquinolines

| Entry | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | N-Methyl-2-pyridylmethylamine, 2-Fluorostyrene | LiN(SiMe₃)₂ | Toluene | 80 | 12 | 1-Methyl-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 92 | [1] |

| 2 | N-Methyl-2-pyridylmethylamine, 3-Methyl-2-fluorostyrene | LiN(SiMe₃)₂ | Toluene | 80 | 12 | 1,5-Dimethyl-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 83 | [1] |

| 3 | N-Methyl-2-pyridylmethylamine, 4-Methyl-2-fluorostyrene | LiN(SiMe₃)₂ | Toluene | 80 | 12 | 1,6-Dimethyl-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 93 | [1] |

| 4 | N-Methyl-2-pyridylmethylamine, 5-Bromo-2-fluorostyrene | LiN(SiMe₃)₂ | Toluene | 80 | 12 | 7-Bromo-1-methyl-4-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 90 | [1] |

| 5 | 4-Fluoroaniline, Benzaldehyde, Methyl propiolate | p-TsOH | Ethanol | RT | 48 | Methyl 4-((4-fluorophenyl)amino)-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate | 63 | [4][5] |

| 6 | Aniline, 4-Fluorobenzaldehyde, Methyl propiolate | p-TsOH | Ethanol | RT | 48 | Methyl 4-(phenylamino)-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate | 58 | [4][5] |

Table 2: Synthesis of a Fluorinated Tetrahydroquinoline Derivative via Nitration and Amide Coupling

| Step | Reactants | Reagents | Solvent | Yield (%) | Ref. |

| 1 | Fmoc-protected Tetrahydroquinoline | KNO₃, H₂SO₄ | Dichloromethane | 41 | [6] |

| 2 | 7-Nitro-1,2,3,4-tetrahydroquinoline | H₂, Pd/C | Methanol | 92 | [6] |

| 3 | 7-Amino-3,4-dihydroquinolin-1(2H)-yl)methanone | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | Dichloromethane | 41.71 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of fluorinated tetrahydroquinoline derivatives.

Protocol 1: Base-Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines[1]

General Procedure: To an oven-dried vial equipped with a magnetic stir bar is added the azaaryl methylamine (0.12 mmol) and 2-fluorostyrene derivative (0.1 mmol). The vial is sealed with a septum and purged with nitrogen. Toluene (1.0 mL) is added, followed by the addition of LiN(SiMe₃)₂ (1.0 M in THF, 0.14 mmol). The reaction mixture is then stirred at 80 °C for 12 hours. After completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-azaaryl tetrahydroquinoline.

Protocol 2: Domino Povarov Reaction for the Synthesis of Functionalized Tetrahydroquinolines[4][5]

General Procedure: A mixture of arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (10 mL) is stirred at room temperature overnight. Then, the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are added to the reaction mixture. The resulting mixture is stirred at room temperature for an additional 48 hours. The precipitate formed is collected by filtration and washed with cold ethanol to give the solid product. The product is further purified by thin-layer chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to provide the pure functionalized tetrahydroquinoline.

Protocol 3: Synthesis of 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide[6]

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline A nitrating mixture is prepared by dissolving KNO₃ (0.142 g, 1.4 mmol) in H₂SO₄ (0.074 mL, 1.4 mmol) and stirring at 0 °C for 10-15 minutes. Dichloromethane is then added, and the mixture is stirred for an additional 15 minutes at the same temperature. A solution of Fmoc-protected tetrahydroquinoline (0.5 g, 1.4 mmol) in dichloromethane is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2.5 hours. After completion, the reaction is quenched with crushed ice, extracted with dichloromethane, and washed with brine. The organic layer is dried and concentrated. The Fmoc protecting group is removed by treating the crude product with pyrrolidine at room temperature for 30 minutes. The mixture is then extracted with dichloromethane, washed with water and brine, and purified to yield 7-nitro-1,2,3,4-tetrahydroquinoline.

Step 2: Reduction of the Nitro Group 7-Nitro-1,2,3,4-tetrahydroquinoline is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to give 7-amino-1,2,3,4-tetrahydroquinoline.

Step 3: Amide Coupling To a solution of 7-amino-1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline (prepared from 7-amino-1,2,3,4-tetrahydroquinoline and morpholine-4-carbonyl chloride) in dichloromethane, 3-fluoro-5-(trifluoromethyl)benzoyl chloride is added. The reaction is stirred at room temperature until completion. The mixture is then washed with aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the final product.

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates a general experimental workflow for the synthesis and initial biological evaluation of fluorinated tetrahydroquinoline derivatives.

Caption: General workflow for the synthesis and evaluation of fluorinated tetrahydroquinolines.

PI3K/AKT/mTOR Signaling Pathway

Fluorinated tetrahydroquinoline derivatives have shown promise as anticancer agents by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by fluorinated tetrahydroquinolines.

Conclusion

The synthesis of fluorinated tetrahydroquinoline derivatives represents a vibrant and rapidly evolving field of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from efficient domino and tandem reactions to sophisticated catalytic approaches, provide a robust toolkit for accessing a diverse range of these valuable compounds. The strategic incorporation of fluorine offers a powerful means to fine-tune the pharmacological properties of tetrahydroquinoline-based molecules, leading to the identification of novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. Continued innovation in synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly fuel the discovery of the next generation of fluorinated tetrahydroquinoline drugs.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential of the Tetrahydroquinoline Scaffold: A Technical Overview

Therefore, this technical guide will focus on the known and potential mechanisms of action for the broader class of 1,2,3,4-tetrahydroquinoline derivatives . The information presented herein is based on studies of various analogs within this class and should not be directly extrapolated to the 5-fluoro substituted hydrochloride salt. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of the tetrahydroquinoline scaffold.

Introduction to the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with various biological targets. Researchers have explored this scaffold for its potential in oncology, autoimmune diseases, and neurodegenerative disorders.

Potential Mechanisms of Action of Tetrahydroquinoline Derivatives

Recent research has identified several key signaling pathways that can be modulated by tetrahydroquinoline-based compounds. These include inhibition of the mTOR pathway, inverse agonism of the RORγ nuclear receptor, and inhibition of ferroptosis.

mTOR Inhibition in Cancer

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several studies have investigated tetrahydroquinoline derivatives as potential inhibitors of mTOR.[1][2][3][4][[“]]

Table 1: Summary of Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors

| Compound Class | Cancer Type | Key Findings | Reference |

| Morpholine-Substituted THQ Derivatives | Lung, Breast (Triple-Negative) | Demonstrated potent and selective anticancer activity. Compound 10e showed an IC50 of 0.033 µM against A549 lung cancer cells and induced apoptosis. | [1][[“]] |

| General THQ Scaffold | Lung Cancer | Identified as an efficient scaffold for designing mTOR inhibitors for lung cancer treatment. | [3] |

| Novel THQ Derivatives | Lung, Breast | A synthesized derivative, UC-RS-4 , showed promising anticancer activity and induced apoptosis, suggesting potential as an mTOR inhibitor. | [4] |

A proposed workflow for the identification and evaluation of these inhibitors is outlined below.

RORγ Inverse Agonism in Autoimmune Diseases

The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that acts as a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[6] These cells are implicated in the pathogenesis of various autoimmune diseases. Inverse agonists of RORγ can suppress its activity, leading to a reduction in Th17 cell differentiation and the production of inflammatory cytokines like IL-17.[6][7]

Table 2: Tetrahydroquinoline Derivatives as RORγ Inverse Agonists

| Compound Class | Therapeutic Area | Key Findings | Reference |

| N-sulfonyl-tetrahydroquinolines | Autoimmune Diseases | Identified through high-throughput screening, these compounds demonstrated biochemical and cellular RORγ inverse agonist activity with selectivity over other nuclear receptors. | |

| General THQ Derivatives | Prostate Cancer | Tetrahydroquinoline derivatives were identified as novel RORγ inverse agonists that inhibited RORγ transcriptional activity and suppressed tumor growth in a xenograft model. |

The mechanism of RORγ inverse agonism involves the stabilization of an inactive conformation of the receptor, which prevents the recruitment of coactivators necessary for gene transcription.

References

- 1. mdpi.com [mdpi.com]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | Scilit [scilit.com]

- 3. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]

- 5. consensus.app [consensus.app]

- 6. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]

- 7. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Fluorinated Quinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline nucleus has proven to be a transformative approach, significantly enhancing the biological activity and pharmacokinetic profiles of these compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated quinolines, with a focus on their applications in oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative structure-activity relationships, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction: The Impact of Fluorination on Quinoline Bioactivity

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties. In the context of quinoline-based drug candidates, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability and bioavailability.[1][2] These attributes have led to the development of a wide array of fluorinated quinoline derivatives with potent and selective biological activities.

Antimicrobial Activity of Fluorinated Quinolines

The most prominent application of fluorinated quinolines is in the field of antibacterial chemotherapy. The fluoroquinolone class of antibiotics has been a cornerstone in the treatment of a broad spectrum of bacterial infections for decades.

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones trap these enzymes in their cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[6]

The primary target of fluoroquinolones differs between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[4][7] This dual-targeting mechanism contributes to their broad spectrum of activity.

Quantitative Antimicrobial Activity

The antimicrobial potency of fluorinated quinolines is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |

| Fluoroquinolones | Ciprofloxacin | Escherichia coli | ≤0.008 - 16 | [8] |

| Staphylococcus aureus | 0.12 - >128 | [8] | ||

| Pseudomonas aeruginosa | 0.03 - >128 | [8] | ||

| Trifluorinated Quinolone | CS-940 | Enterobacteriaceae | 0.015 - 16 | [9] |

| Acinetobacter spp. | 0.03 | [9] | ||

| Staphylococcus aureus | ≤2 | [9] | ||

| Hydroxyimidazolium Hybrids | Compound 7c/7d | Cryptococcus neoformans | 15.6 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][3][6][11][12]

Materials:

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Fluorinated quinoline compound (stock solution of known concentration)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the fluorinated quinoline compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anticancer Activity of Fluorinated Quinolines

Numerous studies have highlighted the potential of fluorinated quinolines as anticancer agents, with activities attributed to various mechanisms, including inhibition of topoisomerases and protein kinases.[13][14]

Mechanism of Action: Targeting Cancer Cell Proliferation

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some fluorinated quinolines can inhibit human topoisomerases I and II, which are crucial for resolving DNA topological problems during replication and transcription in rapidly dividing cancer cells.[9][15][16][17] Inhibition of these enzymes leads to DNA damage and apoptosis.

-

Kinase Inhibition: Many fluorinated quinoline derivatives have been identified as potent inhibitors of various protein kinases that are dysregulated in cancer.[18][19][20] These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. By blocking these pathways, fluorinated quinolines can effectively halt tumor progression.

Quantitative Anticancer Activity

The in vitro anticancer activity of fluorinated quinolines is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6a | MDA-MB-468 (Breast) | 4.0 | [13][21] |

| MCF7 (Breast) | 10.5 | [13][21] | |

| Compound 6b | MDA-MB-468 (Breast) | 5.0 | [13][21] |

| MCF7 (Breast) | 11.0 | [13][21] | |

| Compound 6d | MDA-MB-468 (Breast) | 2.5 - 5 | [13][21][22] |

| MCF7 (Breast) | 12.0 | [13][21] | |

| Compound 6f | MDA-MB-468 (Breast) | 2.5 - 5 | [13][21][22] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 | [17] |

| Indenoisoquinoline 29 | Recombinant TDP1 | 8.7 | [15] |

| Indenoisoquinoline 30 | Recombinant TDP1 | 6.3 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][7][23][24]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Fluorinated quinoline compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated quinoline compound for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

Antiviral and Other Biological Activities

Beyond their established antibacterial and emerging anticancer roles, fluorinated quinolines have demonstrated a broader spectrum of biological activities.

Antiviral Activity

Several fluorinated quinoline derivatives have been investigated for their antiviral properties, particularly against HIV.[25][26] Some compounds have been shown to inhibit viral replication through various mechanisms, including interference with viral enzymes or transcription factors.[25][26][27] For instance, certain derivatives have shown potent activity against highly drug-resistant HIV-1 strains, with EC50 values in the nanomolar range.[28][29]

| Compound Class | Representative Compound | Virus | EC50 (µM) | Reference |

| CNS-Targeting HIV-1 Protease Inhibitors | GRL-08513 | HIV-1 (wild-type) | 0.0001 - 0.0032 | [29] |

| GRL-08613 | HIV-1 (PI-resistant) | 0.003 - ~0.006 | [29] | |

| GRL-08513 | HIV-2 | 0.00047 | [28] | |

| GRL-08613 | HIV-2 | 0.0026 | [28] |

Neuroprotective Effects

The quinoline scaffold is also being explored for its potential in treating neurodegenerative diseases.[29][30][31][32][33] Some derivatives have exhibited neuroprotective effects in preclinical models by modulating pathways involved in oxidative stress, inflammation, and apoptosis.[29][31]

Antifungal Activity

Certain fluorinated quinoline analogs have shown promising antifungal activity against a range of pathogenic fungi.[34][35]

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL | Reference |

| Compound 2g | R. solani | 80.8 | [34] |

| Compound 2p | R. solani | 76.9 | [34] |

| Compound 2e | P. piricola | 72.0 | [34] |

| Compound 2f | P. piricola | 76.0 | [34] |

| Compound 2k | P. piricola | 76.0 | [34] |

| Compound 2n | P. piricola | 76.0 | [34] |

Synthesis of Biologically Active Fluorinated Quinolines

A variety of synthetic methodologies have been developed for the construction of the quinoline nucleus and the introduction of fluorine substituents. Classical methods such as the Friedländer, Skraup, and Doebner-von Miller reactions remain relevant, while modern techniques involving metal-catalyzed cross-coupling and C-H activation offer more efficient and versatile routes to novel fluorinated quinolines.[25][34][36][37]

Conclusion and Future Perspectives

Fluorinated quinolines represent a remarkably versatile class of compounds with a broad and expanding range of biological activities. Their success as antibacterial agents has paved the way for their exploration in other therapeutic areas, most notably oncology. The continued investigation into the structure-activity relationships, mechanisms of action, and novel synthetic strategies for this compound class holds significant promise for the development of next-generation therapeutics to address unmet medical needs. Future research will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles, as well as the exploration of their potential in combination therapies.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

- 12. woah.org [woah.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. texaschildrens.org [texaschildrens.org]

- 25. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. mdpi.com [mdpi.com]

- 33. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Past of a Fluorinated Scaffold: A Technical Guide to 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

For Immediate Release

While the definitive discovery and detailed historical narrative of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride remain sparsely documented in prominent scientific literature, its existence as a research chemical is confirmed through its commercial availability and assigned CAS number (1207176-29-1). This technical guide serves as a resource for researchers, scientists, and drug development professionals by consolidating the likely synthetic pathways and potential biological significance of this fluorinated quinoline derivative, drawing upon the broader context of tetrahydroquinoline chemistry and the impact of fluorination in medicinal chemistry.

The 1,2,3,4-tetrahydroquinoline core is a well-established scaffold in a multitude of biologically active compounds and natural products. The introduction of a fluorine atom, particularly on the aromatic ring, is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthetic Pathways

The synthesis of this compound would logically proceed through the synthesis of 5-fluoroquinoline followed by the reduction of the heterocyclic ring. Several established methods for the synthesis of the quinoline core and its subsequent reduction can be adapted for this specific derivative.

General Synthesis of the Tetrahydroquinoline Scaffold

A variety of synthetic strategies have been developed for the construction of the 1,2,3,4-tetrahydroquinoline ring system. These methods often involve domino reactions that efficiently build the heterocyclic core.

| Method | Description | Key Features |

| Reduction-Reductive Amination | Conversion of 2-nitroarylketones and aldehydes via catalytic reduction of the nitro group, followed by the formation of a cyclic imine and subsequent reduction. | High yields, multi-step sequence in a single operation. |

| Domino Michael-SNAr Approach | Reaction of a suitable ketoester with a pre-formed imine, proceeding through an addition and subsequent intramolecular nucleophilic aromatic substitution (SNAr). | Efficient for highly substituted derivatives. |

| Metal-Mediated Heterocyclization | Intramolecular nitrene C-H insertion promoted by a metal complex, offering a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. | Direct C-H functionalization. |

A plausible synthetic workflow for this compound is outlined below.

Experimental Protocols

General Protocol for the Reduction of a Fluoroquinoline:

-

Dissolution: The fluoroquinoline starting material is dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Concentration: The filtrate is concentrated under reduced pressure to yield the crude tetrahydroquinoline.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to afford the final product.

Potential Biological Significance

The tetrahydroquinoline scaffold is a key feature in numerous pharmacologically active molecules. The introduction of a fluorine atom at the 5-position can significantly influence the biological activity. While specific studies on this compound are lacking, related compounds have shown promise in various therapeutic areas. For instance, derivatives of 1,2,3,4-tetrahydroquinoline have been investigated as cholesterol ester transfer protein (CETP) inhibitors and as retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists for the treatment of prostate cancer.

The potential mechanism of action for a novel tetrahydroquinoline derivative could involve the inhibition of specific enzymes or the modulation of receptor activity. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such a compound.

Conclusion

This compound represents a potentially valuable, yet under-investigated, chemical entity. While its specific discovery and historical development are not clearly defined in the available literature, the foundational chemistry for its synthesis is well-established. The known biological activities of related tetrahydroquinoline derivatives suggest that this compound and its analogues could be of interest for further investigation in various drug discovery programs. This guide provides a starting point for researchers interested in exploring the synthesis and potential applications of this and other fluorinated tetrahydroquinoline scaffolds.

The Strategic Role of Fluorine in Enhancing the Bioactivity of Tetrahydroquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. This guide delves into the critical role of fluorine in augmenting the bioactivity of the tetrahydroquinoline nucleus, a privileged scaffold in drug discovery. By examining specific case studies, this document provides a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental considerations for developing novel fluorinated tetrahydroquinoline-based therapeutics.

The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][2]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[2][3] This is a critical factor for drugs targeting the central nervous system.

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with target proteins. This can lead to increased binding affinity and selectivity for the desired biological target.[1] Fluorine can also participate in hydrogen bonding as an acceptor.[4]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape.[1][2]

The Tetrahydroquinoline Scaffold: A Versatile Pharmacophore

The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[5][6] This scaffold has been successfully exploited to develop agents with anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][7][8] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, making it an ideal starting point for the design of targeted therapies.

Case Study: Fluorinated Tetrahydroquinolinones as Anticancer Agents

A compelling example of fluorine's impact on tetrahydroquinoline bioactivity is the development of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (designated as compound 20d in the source literature) as a potent anticancer agent.[1][2]

Biological Activity and Quantitative Data

This fluorinated tetrahydroquinolinone derivative has demonstrated significant in vitro antiproliferative activity against various cancer cell lines. The presence of the 3-fluorophenylcarbamate moiety was found to be crucial for its cytotoxic effects.

| Compound | Cell Line | IC50 (µM) | Citation |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon Cancer) | ~5-10 | [1][2] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A549 (Lung Cancer) | > 50 | [1][2] |

Note: The provided IC50 value for HCT-116 is an approximation based on graphical data from the source literature. The compound showed significantly less activity against the A549 cell line.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Compound 20d exerts its anticancer effects by inducing massive oxidative stress, leading to autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The fluorinated tetrahydroquinolinone derivative interferes with this pathway, ultimately leading to cancer cell death.

Structure-Activity Relationship (SAR) Insights

The development of compound 20d and its analogs has provided valuable insights into the SAR of this class of compounds. Docking studies suggest that the 3-fluorophenyl ring is critical for π-stacking interactions within the active site of PI3K.[2] The urethane linker is proposed to form a key hydrogen bond with a valine residue (VAL 828), and the bicyclic tetrahydroquinoline core engages in hydrophobic interactions.[2] The presence and position of the fluorine atom on the phenyl ring are thus critical for optimizing the binding affinity and overall bioactivity of these inhibitors.

Experimental Protocols

Synthesis of Fluorinated Tetrahydroquinolinone Derivatives

The synthesis of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(aryl)carbamates involves a multi-step process. A general workflow is outlined below.

A detailed protocol for the synthesis of the tetrahydroquinolin-2(1H)-one core is as follows:

-

A mixture of dimedone, benzaldehyde, ethyl acetoacetate, and an excess of ammonium acetate is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried to yield the tetrahydroquinolin-2(1H)-one core.

Subsequent functionalization, including chlorination, oxidation, and final coupling with the fluorinated isocyanate, is carried out using established synthetic methodologies.[1]

In Vitro Cell Viability (MTT) Assay

The cytotoxic activity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 72 hours). Control cells are treated with vehicle (DMSO) alone.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the tetrahydroquinoline scaffold represents a highly effective approach for the development of novel therapeutic agents with enhanced bioactivity. The case of fluorinated tetrahydroquinolinones as anticancer agents targeting the PI3K/AKT/mTOR pathway highlights the potential of this strategy. The fluorine atom plays a multifaceted role, influencing metabolic stability, membrane permeability, and crucial binding interactions with the target protein.

Future research in this area should focus on:

-

Exploring diverse fluorination patterns: Investigating the effects of mono-, di-, and trifluoromethyl groups at various positions on the tetrahydroquinoline core and its substituents.

-

Expanding the range of biological targets: Applying the principles of fluorine chemistry to develop tetrahydroquinoline-based inhibitors for other clinically relevant targets, such as kinases, proteases, and GPCRs.

-

In vivo evaluation: Advancing promising fluorinated candidates into preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging a deeper understanding of the interplay between fluorine substitution and the inherent biological properties of the tetrahydroquinoline scaffold, researchers can continue to innovate and develop next-generation therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the tetrahydroquinoline scaffold.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets. This guide explores the structural modifications of 5-Fluoro-1,2,3,4-tetrahydroquinoline and their impact on anticancer and immunomodulatory activities.

Synthetic Strategies

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline analogs typically involves a multi-step process. A general synthetic workflow is outlined below.

A common approach involves the Povarov reaction, a [4+2] cycloaddition, between an aniline (e.g., 3-fluoroaniline), an aldehyde, and an alkene. Another key method is the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Subsequent N-alkylation or N-arylation and further modifications on the aromatic ring allow for the generation of a diverse library of analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of 5-Fluoro-1,2,3,4-tetrahydroquinoline have demonstrated promising activity in two primary therapeutic areas: oncology and immunology.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of tetrahydroquinoline derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| THQ-1 | N-(4-fluorophenyl)sulfonyl, 7-benzenesulfonamido | Prostate (22Rv1) | 5.8 | [1][2] |

| THQ-2 | N-(4-fluorophenyl)sulfonyl, 7-(thiophene-2-sulfonamido) | Prostate (22Rv1) | 3.2 | [1] |

| THQ-3 | 6-substituted 2-phenyl | Prostate (PC3) | 31.37 - 34.34 | [3] |

| THQ-4 | 6-substituted 2-(3,4-methylenedioxyphenyl) | Cervical (HeLa) | 8.3 - 13.15 | [3] |

| THQ-5 | Pyrazolo[3,4-b]quinoline derivative | Breast (MCF-7) | 15.16 | [4] |

| THQ-6 | Pyrazolo[3,4-b]quinoline derivative | Liver (HepG2) | 18.74 | [4] |

| THQ-7 | Pyrazolo[3,4-b]quinoline derivative | Lung (A549) | 18.68 | [4] |

Structure-Activity Relationship (SAR) Insights:

-

N-Substitution: The nature of the substituent on the nitrogen atom is critical for activity. Large, aromatic sulfonyl groups, particularly those with fluorine substitutions, have been shown to enhance anticancer potency.

-

Substitution at C7: The introduction of sulfonamido groups at the 7-position of the tetrahydroquinoline ring contributes significantly to the cytotoxic effects.

-

Aromatic Ring Substituents: Halogen substitutions on the aromatic ring of the tetrahydroquinoline core can influence activity, with fluorine often being a favorable choice.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several tetrahydroquinoline analogs have been identified as inhibitors of this pathway.

RORγ Inverse Agonist Activity

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation. Inverse agonists of RORγ can suppress the production of pro-inflammatory cytokines, making them attractive targets for the treatment of autoimmune diseases and certain cancers, such as prostate cancer.[1][2]

| Compound ID | Substitution Pattern | Assay Type | IC50 (nM) | Reference |

| RORγ-THQ-1 | N-((4-fluorophenyl)sulfonyl)-7-(5-methylthiophene-2-sulfonamido) | RORγ transcriptional activity | 150 | [1] |

| RORγ-THQ-2 | N-((4-fluorophenyl)sulfonyl)-7-(4-fluorobenzamido) | RORγ transcriptional activity | 230 | [1] |

Structure-Activity Relationship (SAR) Insights:

-

A sulfonyl group at the N1 position of the tetrahydroquinoline scaffold is a key feature for RORγ inverse agonism.

-

The nature and position of substituents on the benzenoid ring of the tetrahydroquinoline core significantly influence potency.

RORγ inverse agonists bind to the ligand-binding domain (LBD) of the RORγ receptor, stabilizing it in an inactive conformation. This prevents the recruitment of coactivators and leads to the recruitment of corepressors, ultimately repressing the transcription of target genes, such as those encoding pro-inflammatory cytokines.

Experimental Protocols

General Synthesis of N-Aryl-1,2,3,4-tetrahydroquinolines

This protocol describes a general method for the synthesis of N-aryl tetrahydroquinolines via a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence.[5]

Materials:

-

N-(2-Bromobenzyl)anilines

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., XPhos)

-

Base (e.g., K2CO3)

-

Ethoxyvinyltributyltin

-

Sodium borohydride

-

Solvents (e.g., Dichloromethane, Toluene, Ethanol)

Procedure:

-

Reductive Amination: To a solution of the N-(2-bromobenzyl)aniline in dichloromethane, add the desired aldehyde or ketone and sodium triacetoxyborohydride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Palladium-Catalyzed Ethoxyvinylation: To a solution of the crude product from the previous step in toluene, add the palladium catalyst, ligand, base, and ethoxyvinyltributyltin. Heat the mixture to reflux until the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.

-

Reductive N-Alkylation and Cyclization: Dissolve the crude product in ethanol and add sodium borohydride in portions. Stir the mixture at room temperature.

-

Final Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,2,3,4-tetrahydroquinoline.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

RORγ Luciferase Reporter Assay

This assay measures the ability of a compound to act as an inverse agonist of RORγ by quantifying its effect on the transcriptional activity of the receptor.

Materials:

-

HEK293T cells

-

Expression vector for GAL4-RORγ-LBD (Ligand Binding Domain)

-

Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into 96-well plates.

-

Transfection: Co-transfect the cells with the GAL4-RORγ-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of RORγ transcriptional activity and determine the IC50 value.

Conclusion